PI3K Isoform Inhibition Potency: Pan-Class I vs. Selective Inhibitors
Copanlisib dihydrochloride demonstrates pan-class I PI3K inhibition with higher potency than other clinically developed PI3K inhibitors across all four class I isoforms, exhibiting an approximately tenfold preference for p110α and p110δ relative to p110β and p110γ [1]. In biochemical assays, copanlisib inhibits p110α with an IC50 of 0.5 nM, a potency level not achieved by the δ-selective inhibitor idelalisib, which exhibits minimal activity against the α isoform [2]. In cellular assays, copanlisib demonstrates potent cytotoxicity against primary chronic lymphocytic leukemia (CLL) cells and DLBCL cell lines at nanomolar concentrations, with cell-type-specific killing that correlates with its dual α/δ inhibition profile [1].
| Evidence Dimension | PI3K isoform inhibitory potency (IC50) and selectivity profile |
|---|---|
| Target Compound Data | p110α IC50 = 0.5 nM; approximately 10-fold preference for p110α and p110δ over p110β and p110γ |
| Comparator Or Baseline | Idelalisib: selective for p110δ with minimal α-isoform activity; Duvelisib: dual p110δ/γ inhibitor; Alpelisib: α-selective with minimal δ activity |
| Quantified Difference | Copanlisib is the only clinically approved PI3K inhibitor with potent dual α/δ inhibition (IC50 in sub-nanomolar range for α), distinguishing it from δ-selective idelalisib and α-selective alpelisib |
| Conditions | Biochemical kinase inhibition assays using recombinant p110 isoforms |
Why This Matters
Procurement selection must account for target isoform coverage: copanlisib is uniquely positioned for B-cell malignancies where both p110α and p110δ signaling contribute to pathogenesis, whereas δ-selective or α-selective agents may leave complementary oncogenic signaling pathways unaddressed.
- [1] Krause G, Hassenrück F, Hallek M. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. Drug Des Devel Ther. 2018;12:1367-1382. View Source
- [2] Patnaik A, Appleman LJ, Tolcher AW, et al. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas. Ann Oncol. 2016;27(10):1928-1940. View Source
